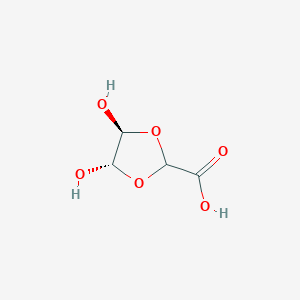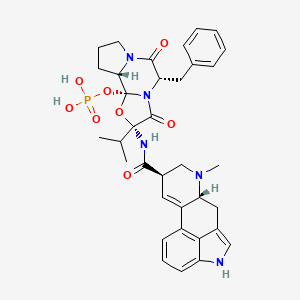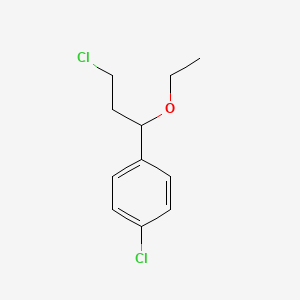
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene is an organic compound with the molecular formula C11H14Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloro group and a 3-chloro-1-ethoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene typically involves the reaction of 1-chloro-4-nitrobenzene with 3-chloro-1-ethoxypropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified using techniques such as distillation, recrystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation Reactions: The ethoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Major Products Formed
Substitution: Phenol derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Applications De Recherche Scientifique
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-4-ethoxybenzene: Similar structure but lacks the 3-chloro-1-ethoxypropyl group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the ethoxypropyl group.
1-Chloro-4-ethylbenzene: Contains an ethyl group instead of the ethoxypropyl group.
Uniqueness
1-Chloro-4-(3-chloro-1-ethoxypropyl)benzene is unique due to the presence of both chloro and ethoxypropyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
6940-83-6 |
|---|---|
Formule moléculaire |
C11H14Cl2O |
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
1-chloro-4-(3-chloro-1-ethoxypropyl)benzene |
InChI |
InChI=1S/C11H14Cl2O/c1-2-14-11(7-8-12)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 |
Clé InChI |
KRIHHRGWTCCRDL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CCCl)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


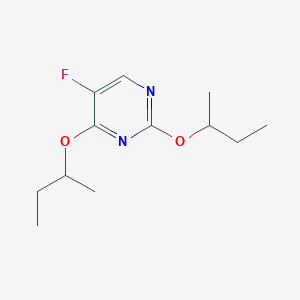
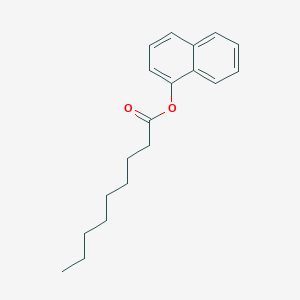
![[1-(4-Chlorophenyl)-2-(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)ethyl] acetate;chloride](/img/structure/B13785232.png)
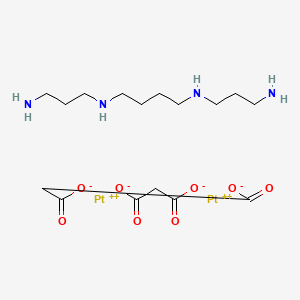
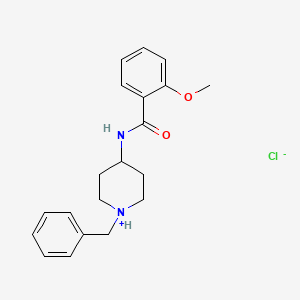
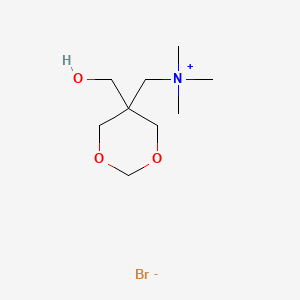
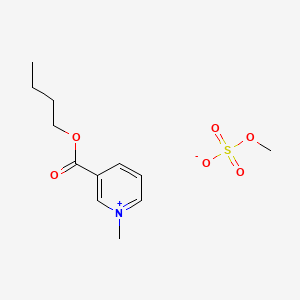
![2,6-Bis[(4-aminophenyl)methylidene]-3-methylcyclohexan-1-one;dihydrochloride](/img/structure/B13785268.png)
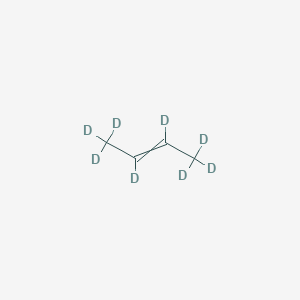
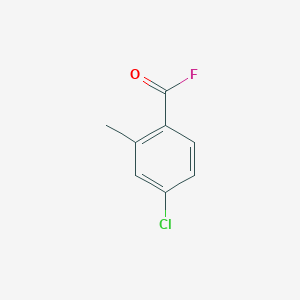
![2,2'-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bisethyl diacetate](/img/structure/B13785292.png)
![2-[4-(Morpholin-4-yl)phenyl]-1,3-benzothiazole](/img/structure/B13785311.png)
